molecular formula C19H21FN8O2 B6454706 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carbonyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 2549001-77-4

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carbonyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B6454706
CAS No.: 2549001-77-4
M. Wt: 412.4 g/mol
InChI Key: MREISCKFSBRRPM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a pyridazine ring, a piperazine ring, and a dihydropyrimidinone ring. Pyrazole and pyridazine are non-fused biheterocyclic systems that have a wide spectrum of biological activity . Compounds containing these rings have been synthesized and used in agriculture as insecticides, fungicides, and herbicides . They also have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .


Synthesis Analysis

While the specific synthesis of this compound is not available, similar compounds have been synthesized through reactions of hydrazide with aryl isocyanate, aryl, and alkyl isothiocyanates .


Molecular Structure Analysis

The compound is likely to be unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) may have C2v symmetry .

Properties

IUPAC Name

2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carbonyl]piperazin-1-yl]-5-fluoro-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN8O2/c1-11-10-12(2)28(25-11)15-5-4-14(23-24-15)18(30)26-6-8-27(9-7-26)19-21-13(3)16(20)17(29)22-19/h4-5,10H,6-9H2,1-3H3,(H,21,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREISCKFSBRRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=NC(=C(C(=O)N4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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